Cas no 890594-20-4 (2-methoxy-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide)

2-Methoxy-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide is a specialized organic compound featuring a benzamide core substituted with a methoxy group, a morpholine sulfonyl moiety, and a pyridinyl amine. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research. The morpholine sulfonyl group enhances solubility and bioavailability, while the pyridinyl substitution contributes to potential binding interactions in biological systems. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and development. The compound's stability under standard conditions and compatibility with further functionalization make it a versatile intermediate for synthesizing targeted bioactive molecules. Suitable for controlled reactions, it is often utilized in medicinal chemistry and ligand design.
2-methoxy-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide structure
890594-20-4 structure
Product Name:2-methoxy-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide
CAS No:890594-20-4
MF:C17H19N3O5S
MW:377.41486287117
CID:5438993
Update Time:2025-05-23

2-methoxy-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
    • Benzamide, 2-methoxy-5-(4-morpholinylsulfonyl)-N-3-pyridinyl-
    • 2-methoxy-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide
    • Inchi: 1S/C17H19N3O5S/c1-24-16-5-4-14(26(22,23)20-7-9-25-10-8-20)11-15(16)17(21)19-13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3,(H,19,21)
    • InChI Key: XCPSSZPAOLKOBL-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CN=C1)(=O)C1=CC(S(N2CCOCC2)(=O)=O)=CC=C1OC

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Additional information on 2-methoxy-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide

2-Methoxy-5-(Morpholine-4-Sulfonyl)-N-(Pyridin-3-Yl)Benzamide: A Comprehensive Overview

2-Methoxy-5-(Morpholine-4-Sulfonyl)-N-(Pyridin-3-Yl)Benzamide is a highly specialized organic compound with the CAS Registry Number 890594-20-4. This compound belongs to the class of benzamides, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The molecule incorporates several functional groups, including a methoxy group, a morpholine sulfonyl group, and a pyridine ring, each contributing to its unique chemical properties and biological interactions.

The structure of 2-methoxy-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide is characterized by a benzene ring substituted at positions 2 and 5. At position 2, there is a methoxy group (-OCH3), which is known to enhance the compound's solubility and stability. At position 5, the molecule features a morpholine sulfonyl group (-SO2-N(CH2CH2O)CH2CH2), which introduces a sulfonamide moiety. This group is often associated with improved bioavailability and selectivity in drug candidates. Additionally, the nitrogen atom at position 1 of the benzene ring is substituted with a pyridin-3-yl group (-C5H4N), which further enhances the compound's electronic properties and potential for hydrogen bonding.

Recent studies have highlighted the significance of benzamides in drug discovery, particularly in the development of kinase inhibitors. The presence of the morpholine sulfonyl group in 890594-20-4 suggests that this compound may exhibit inhibitory activity against certain protein kinases, making it a promising candidate for anticancer therapies. Morpholine sulfonyl groups are known to stabilize the active site of kinases through hydrogen bonding and hydrophobic interactions, thereby inhibiting their enzymatic activity.

The pyridine ring in 2-methoxy-5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)benzamide contributes to the compound's aromaticity and planarity, which are critical for its interaction with biological targets. Pyridine derivatives are frequently used in medicinal chemistry due to their ability to form stable complexes with metal ions and their role as π-electron donors or acceptors in various biochemical reactions.

From an analytical standpoint, 890594-20-4 can be synthesized through a series of well-established organic reactions, including nucleophilic substitution, amide bond formation, and sulfonation. The synthesis process typically involves the preparation of intermediate compounds such as 2-methoxybenzoic acid and morpholine sulfonyl chloride before coupling them with pyridine derivatives to form the final product.

In terms of pharmacokinetics, 2-methoxybenzamide derivatives have been shown to exhibit favorable absorption profiles due to their lipophilic nature. The presence of polar groups like the morpholine sulfonyl moiety may influence the compound's distribution and metabolism in vivo. Preclinical studies suggest that 890594-20-4 has potential as an orally bioavailable drug candidate with minimal toxicity at therapeutic doses.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 890594-20-4 to various protein targets using molecular docking studies. These studies have revealed that the compound may interact with key residues in kinase active sites through its sulfonamide and pyridine groups. Such insights are invaluable for guiding further optimization of the compound's structure to enhance its potency and selectivity.

In conclusion, 890594-20

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